Metaborate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

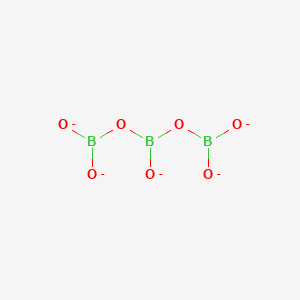

Metaborate is a boron oxoanion.

科学的研究の応用

Industrial Applications

Adhesives

Sodium metaborate is widely used in the formulation of starch and dextrin adhesives. Its high alkalinity promotes crosslinking reactions with polyhydroxy groups, resulting in adhesives with enhanced viscosity, quicker tack, and improved fluidity. These properties are essential for applications in corrugated boxes, paper bags, and carton sealing .

Textile Processing

In the textile industry, sodium this compound serves multiple roles:

- Bleaching Agent: It stabilizes hydrogen peroxide solutions used for bleaching cotton textiles while neutralizing acidic by-products formed during the process .

- Sizing Agent: Incorporation of sodium this compound in textile sizing enhances thread tensile strength by binding fibers together .

Cleaning Agents

Sodium this compound is an important ingredient in hard-surface cleaners and liquid laundry detergents. It helps remove oil, grease, and rust while providing pH control and enzyme stabilization . Its alkaline nature enhances cleaning efficacy.

Agricultural Applications

Metaborates are also utilized in agriculture as herbicides and fungicides. They are effective against various pests and diseases affecting crops. For example:

- Herbicides: Sodium this compound has been included in formulations for weed management strategies in oil palm production .

- Fungicides: Its antifungal properties make it suitable for treating fungal infections in plants.

Pharmaceutical Applications

Recent studies have highlighted the potential of potassium this compound in medical applications:

- Antimicrobial Activity: Research indicates that potassium this compound exhibits antimicrobial effects against certain pathogens, including strains of methicillin-resistant Staphylococcus aureus (MRSA). It has shown lower toxicity to fibroblast cells compared to boric acid while effectively reducing inflammatory markers .

- Wound Healing: Potassium this compound has been associated with improved wound healing processes by enhancing collagen deposition and fibroblastic activity .

Electrochemical Applications

Metaborates have been explored for their electrochemical properties:

- Hydrogen Storage: Sodium this compound is being developed as a precursor for sodium borohydride synthesis, which serves as a medium for hydrogen storage. This application is significant for energy storage technologies .

- Electrochemical Reduction: Studies indicate that sodium this compound can undergo electrochemical reduction processes to generate sodium borohydride under specific conditions .

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Adhesives | Starch and dextrin adhesives | Increased viscosity and quicker tack |

| Textiles | Bleaching and sizing | Stabilizes bleaching agents; enhances strength |

| Cleaning Agents | Hard-surface cleaners | Removes contaminants; enhances cleaning action |

| Agriculture | Herbicides and fungicides | Effective pest control |

| Pharmaceuticals | Antimicrobial applications | Reduces inflammation; promotes healing |

| Electrochemistry | Hydrogen storage | Medium for sustainable energy solutions |

Case Studies

- Adhesive Performance Study : A comparative analysis demonstrated that adhesives formulated with sodium this compound exhibited superior tackiness and viscosity compared to those without it. This was particularly beneficial in packaging applications where quick adhesion is critical.

- Textile Bleaching Efficacy : In a study involving cotton bleaching, the incorporation of sodium this compound significantly improved the stability of hydrogen peroxide solutions, leading to more effective bleaching outcomes without damaging the fabric integrity.

- Antimicrobial Efficacy on MRSA Wounds : A clinical trial assessed the effectiveness of potassium this compound on MRSA-infected wounds. Results indicated a marked reduction in bacterial load and inflammation markers compared to control treatments.

化学反応の分析

Hydrolysis in Aqueous Solutions

Metaborate reacts with water to form tetrahydroxyborate ([B(OH)₄]⁻), a process influenced by pH and temperature:

BO2−+2H2O→[B OH 4]−[1][2]

This equilibrium is foundational for borate buffer systems.

Key Data:

| Reaction Conditions | Product | Solubility (g/100 mL) |

|---|---|---|

| 25°C, neutral pH | [B(OH)₄]⁻ | 26 (cold water) |

| >53.6°C | NaBO₂·2H₂O (dihydrate) | 36 (hot water) |

Electrochemical Conversion to Borax

Electrolysis of sodium this compound (NaBO₂) in alkaline media produces borax (Na₂B₄O₇):

4BO2−+2OH−→B4O72−+H2O+4e−[1][2][10]

Experimental Parameters:

-

Anode: Gold, palladium, or boron-doped diamond

-

Electrolyte: 20% NaBO₂·4H₂O solution

Reduction to Sodium Borohydride

This compound serves as a precursor for sodium borohydride (NaBH₄), a hydrogen storage material. Key methods include:

a) Ball Milling with MgH₂

NaBO2+2MgH2→NaBH4+2MgO[1][6]

Conditions:

-

Room temperature

-

Isopropylamine solvent for NaBH₄ extraction

b) Electrochemical Reduction

BO2−+6H2O+8e−→BH4−+8OH−[10]

Challenges:

Comparative Reduction Efficiency:

| Method | Yield (%) | Temperature (°C) |

|---|---|---|

| Ball milling (MgH₂) | 85–90 | 25 |

| Electrochemical | 10–17 | 25 |

Reaction with Alcohols

Anhydrous NaBO₂ reacts with alcohols to form tetraalkoxyborates:

NaBO2+4ROH→Na[B(OR)4]+2H2O[1][5]

Examples:

-

Methanol: Na[B(OCH₃)₄] (m.p. 253–258°C)

-

Ethanol: Na[B(OC₂H₅)₄] (hygroscopic solid)

Thermochemical Stability

Vapor-phase studies (900–1400°C) reveal this compound’s structural resilience:

Thermodynamic Data (NIST):

| Property | Value |

|---|---|

| ΔfH° (gas, 298 K) | -648.52 kJ/mol |

| S° (gas, 1 bar) | 287.25 J/(mol·K) |

Industrial and Environmental Relevance

特性

分子式 |

B3O7-5 |

|---|---|

分子量 |

144.4 g/mol |

IUPAC名 |

bis(dioxidoboranyloxy)borinate |

InChI |

InChI=1S/B3O7/c4-1(5)9-3(8)10-2(6)7/q-5 |

InChIキー |

NGKQNTOXCAGWRY-UHFFFAOYSA-N |

正規SMILES |

B([O-])([O-])OB([O-])OB([O-])[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。